![molecular formula C24H22Cl2N4O6S2 B11078276 3,4-diamino-N,N'-bis(5-chloro-2,4-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11078276.png)
3,4-diamino-N,N'-bis(5-chloro-2,4-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-diamino-N,N’-bis(5-chloro-2,4-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thieno[2,3-b]thiophene core, which is a fused heterocyclic system, and is substituted with amino and chloro-dimethoxyphenyl groups. The presence of these functional groups imparts specific chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diamino-N,N’-bis(5-chloro-2,4-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. One common approach is to start with the thieno[2,3-b]thiophene core, which can be synthesized through cyclization reactions involving thiophene derivatives. The amino groups are introduced via nucleophilic substitution reactions, where suitable amine precursors react with the thieno[2,3-b]thiophene core under controlled conditions. The chloro-dimethoxyphenyl groups are then attached through further substitution reactions, often using chlorinated aromatic compounds and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting efficient catalysts, optimizing reaction temperatures and pressures, and ensuring high yields and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-diamino-N,N’-bis(5-chloro-2,4-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The chloro groups can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of hydroxyl or alkyl-substituted products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could lead to its use in therapeutic applications, such as anticancer or antimicrobial agents.
Industry: It may be used in the development of advanced materials, such as organic semiconductors or photovoltaic devices.
Mechanism of Action
The mechanism by which 3,4-diamino-N,N’-bis(5-chloro-2,4-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide exerts its effects depends on its specific interactions with molecular targets. The amino and chloro-dimethoxyphenyl groups can interact with various enzymes, receptors, or other biomolecules, potentially modulating their activity. The thieno[2,3-b]thiophene core may also play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-chloropyrimidine: This compound shares the amino and chloro functional groups but has a different core structure.
4,4’-Dinitrimino-5,5’-diamino-3,3’-azo-bis-1,2,4-triazole: Another compound with amino groups, but with a different heterocyclic core.
2,5-Diamino-3,6-dichloro-1,4-benzoquinone: Similar in having amino and chloro groups, but with a benzoquinone core.
Uniqueness
3,4-diamino-N,N’-bis(5-chloro-2,4-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide is unique due to its specific combination of functional groups and the thieno[2,3-b]thiophene core. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C24H22Cl2N4O6S2 |
---|---|
Molecular Weight |
597.5 g/mol |
IUPAC Name |
3,4-diamino-2-N,5-N-bis(5-chloro-2,4-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide |
InChI |
InChI=1S/C24H22Cl2N4O6S2/c1-33-13-7-15(35-3)11(5-9(13)25)29-22(31)20-18(27)17-19(28)21(38-24(17)37-20)23(32)30-12-6-10(26)14(34-2)8-16(12)36-4/h5-8H,27-28H2,1-4H3,(H,29,31)(H,30,32) |
InChI Key |
YSRYNKWZPZSVQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)NC4=CC(=C(C=C4OC)OC)Cl)N)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.